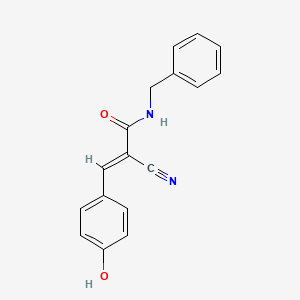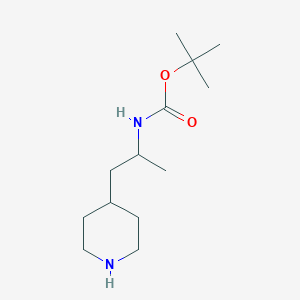
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate is a compound that falls within the category of nitrogenous organic compounds, specifically within the realm of piperidine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported through various methods. For instance, a class of compounds containing tert-butylcarbonyl groups on a piperazine moiety has been synthesized and confirmed using spectroscopic techniques such as FT-IR, NMR, and MS . Another study reports the synthesis of tert-butyl piperazine-carboxylate derivatives, which were crystallized and characterized, indicating typical bond lengths and angles for this type of structure . Additionally, high-yielding methods for synthesizing tert-butyl carbazates, which are important intermediates of piperidin-4-ones, have been developed and characterized using elemental analysis, FT-IR, Mass, and NMR spectra, along with single-crystal X-ray diffraction . These methods provide a foundation for the synthesis of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate and related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, and the unit cell parameters were reported . Similarly, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using DFT and compared with single-crystal X-ray diffraction data . These studies provide insights into the molecular geometry and electronic structure of piperidine derivatives.
Chemical Reactions Analysis
The tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate and its analogs can undergo various chemical reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved by a condensation reaction . These reactions are crucial for the modification of the piperidine core and the introduction of various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides information on bond lengths and angles, which are typical for piperidine-carboxylate structures . The physicochemical properties of these compounds, such as molecular electrostatic potential and frontier molecular orbitals, have been studied using DFT, revealing insights into their reactivity and interactions with other molecules . Additionally, the solubility, melting point, and stability of these compounds can be inferred from their structural characteristics and intermolecular interactions, as observed in X-ray diffraction studies .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Structures The synthesis of biopertinent tert-butyl carbazates, which are synthetically important intermediates of piperidin-4-ones, has been developed with high yield. These compounds were characterized using various techniques such as elemental analysis, FT-IR, Mass, 1H & 13C NMR spectra, and single-crystal X-ray diffraction, revealing insights into their conformation and isomerism both in liquid and solid states (Shanthi et al., 2020).
Application in Drug Synthesis A six-step synthesis pathway was established for the production of a p38 MAP kinase inhibitor, showcasing the chemical versatility and application in drug development. Key steps include a tandem Heck-lactamization and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide, demonstrating the compound's role in synthesizing pharmacologically active molecules (Chung et al., 2006).
Advanced Chemical Transformations The treatment of ortho-lithiated tert-Bu N-arylcarbamates with N-(trifluoroacetyl)piperidine leads to the creation of 2-(N-BOC-amino)aryl trifluoromethyl ketones, which upon further reaction yield 4-trifluoromethyl-2-quinolinones. This method illustrates the compound's utility in constructing complex chemical structures with potential pharmaceutical relevance (Leroux et al., 2006).
Photoredox-Catalyzed Amination A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor demonstrates innovative applications in organic synthesis. This method enables the assembly of 3-aminochromones under mild conditions, showcasing the compound's role in facilitating novel synthetic pathways (Wang et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(9-11-5-7-14-8-6-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAGVVOHBMUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779868-60-8 |
Source


|
| Record name | tert-butyl N-[1-(piperidin-4-yl)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)
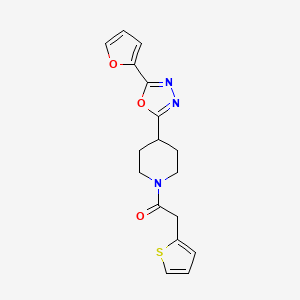
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)

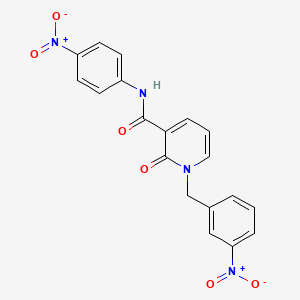
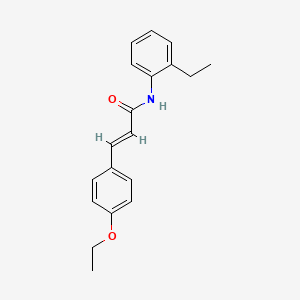

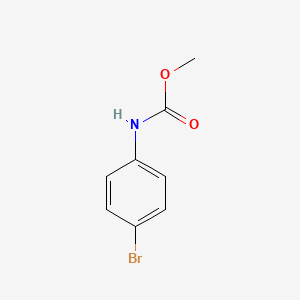
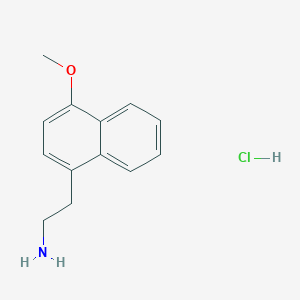
![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)
